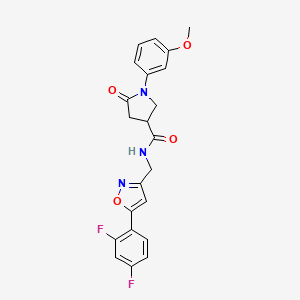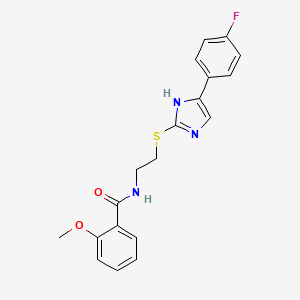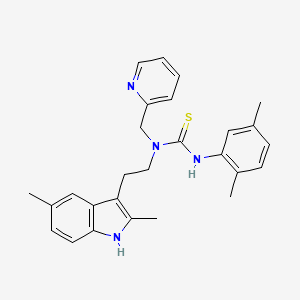
Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxadiazoles, including “Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate”, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
Oxadiazoles, such as “this compound”, exist in four regioisomeric forms . They possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
Oxadiazoles have been utilized in a variety of chemical reactions. For instance, they have been used in the synthesis of N-phenyl pyrazolines through the cyclocondensation of N-phenyl hydrazine with acrylonitrile in ethanol at reflux for 3 hours .作用機序
Target of Action
Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its broad spectrum of biological activity . . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
This interaction could inhibit or enhance the target’s activity, resulting in the observed biological effects .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives , it is likely that the compound affects multiple pathways. These could include pathways related to inflammation, viral replication, bacterial growth, nerve signal transmission, malaria parasite lifecycle, plant growth, anxiety, insect development, tuberculosis, viral infections, fungal growth, hepatitis B virus, cancer, and pain.
Result of Action
Given the range of biological activities associated with 1,3,4-oxadiazole derivatives , the compound’s action could result in a variety of effects at the molecular and cellular levels. These could include changes in gene expression, protein function, cell signaling, and other cellular processes.
実験室実験の利点と制限
One of the advantages of using Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate in lab experiments is its potential as a novel anti-cancer agent. It has also been shown to have anti-inflammatory properties and potential as a treatment for Alzheimer's disease. However, one of the limitations of using this compound is its limited availability and high cost.
将来の方向性
There are several future directions for the study of Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate. One direction is to further investigate its potential as an anti-cancer agent and to study its mechanism of action in more detail. Another direction is to explore its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, more research could be done to investigate its anti-inflammatory properties and potential applications in other areas of medicine.
合成法
The synthesis of Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate has been achieved using different methods. One of the most common methods is the reaction between 2-amino-5-nitrobenzoic acid and hydrazine hydrate, followed by esterification with methyl iodide. Another method involves the reaction of 2-amino-5-nitrobenzoic acid with thionyl chloride, followed by reaction with hydrazine hydrate and then esterification with methanol.
科学的研究の応用
Methyl 4-(5-amino-1,3,4-oxadiazol-2-YL)benzoate has been used in various scientific studies due to its potential applications. One of the major applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. It has also been studied for its anti-inflammatory properties and as a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
methyl 4-(5-amino-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-15-9(14)7-4-2-6(3-5-7)8-12-13-10(11)16-8/h2-5H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPULRIJRSMXOFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2950569.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950571.png)
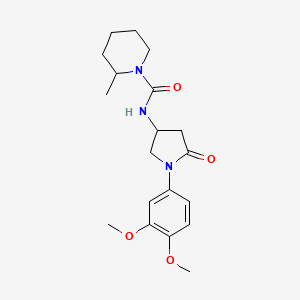
![ethyl 2-{2,4-dichloro-5-[6,7-dimethoxy-4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate](/img/structure/B2950574.png)
![9-(Aminomethyl)-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione;hydrochloride](/img/structure/B2950575.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2950576.png)

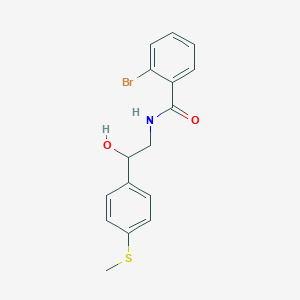
![4-methyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2950581.png)
![4-bromo-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2950582.png)
